(3R,5R)-5-methylpyrrolidine-3-carboxylic Acid
Description
(3R,5R)-5-Methylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a five-membered saturated ring with a carboxylic acid group at position 3 and a methyl substituent at position 5. Its stereochemistry is critical, as incorrect assignments have been reported and corrected via X-ray crystallography . The compound is often synthesized via asymmetric Michael addition reactions using chiral catalysts, with tert-butoxycarbonyl (Boc) protection commonly employed to stabilize intermediates during synthesis . Key applications include its use as a precursor in pharmaceuticals and bioactive molecules, leveraging its rigid pyrrolidine scaffold for targeted interactions.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3R,5R)-5-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(3-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
NJLZXBZFWMPWSO-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CN1)C(=O)O |
Canonical SMILES |
CC1CC(CN1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Michael Addition Approach
Overview : One of the most common synthetic routes employs an asymmetric Michael addition reaction between nitroalkanes and α,β-unsaturated carbonyl compounds (such as enones or esters) bearing carboxylate substituents. This reaction is catalyzed by chiral amine catalysts or organocatalysts, which induce enantioselectivity and diastereoselectivity, yielding highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids after subsequent cyclization and reduction steps.
-
- Use of tert-butoxycarbonyl (Boc) protection to stabilize intermediates.
- High diastereo- and enantioselectivity achieved through catalyst design.
- Moderate reaction conditions, typically room temperature or mild heating.
Representative Reaction Conditions :
- Catalysts: Chiral secondary amines or proline derivatives.
- Solvents: Commonly DMF, THF, or dichloromethane.
- Temperature: Ambient to 50 °C.
-
- High stereochemical control.
- Atom-economic and relatively straightforward.
-
- Requires careful catalyst selection.
- Multi-step purification may be necessary.
Chiral Precursor-Based Synthesis
Starting Material : Chiral pyrrolidine derivatives such as D-pyroglutaminol or L-isoleucine derivatives are used as starting points.
Process :
- Protection of amino and carboxyl groups to prevent side reactions.
- Stereoselective cyclization to form the pyrrolidine ring.
- Introduction of the methyl group at the 5-position via alkylation or stereoselective functional group transformations.
- Final deprotection and purification yield the target (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.
-
- High stereochemical fidelity due to chiral pool starting materials.
- Well-established protocols for protecting group chemistry.
-
- This approach is often adapted for scale-up due to availability of chiral amino acid derivatives.
- Optimization includes continuous flow processes and catalyst recycling to improve yield and reduce costs.
Industrial Production Methods
Industrial synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid focuses on scalability, cost-efficiency, and reproducibility.
Catalyst Optimization : Use of more robust chiral catalysts that maintain enantioselectivity under large-scale conditions.
Reaction Engineering : Implementation of continuous flow reactors to enhance mixing, heat transfer, and reaction control.
Process Intensification : Integration of telescoped reactions to minimize intermediate isolations.
Purification : Crystallization techniques optimized for enantiomeric purity exceeding 98%.
Reaction Mechanisms and Chemical Transformations
The preparation involves several key reaction types:
| Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Asymmetric Michael Addition | Chiral amine catalysts, nitroalkanes, α,β-unsaturated esters | Formation of stereodefined intermediates |
| Cyclization | Acid or base catalysis | Ring closure to form pyrrolidine core |
| Protection/Deprotection | Boc anhydride, acids or bases | Stabilization of amine and acid groups |
| Reduction | LiAlH4, NaBH4, or catalytic hydrogenation | Conversion of nitro or carbonyl intermediates to amines or alcohols |
| Alkylation | Alkyl halides, bases | Introduction of methyl group at 5-position |
Analytical Validation of Stereochemistry
X-ray Crystallography : Gold standard for absolute configuration confirmation, resolving the (3R,5R) stereochemistry unambiguously.
NMR Spectroscopy : Proton and carbon NMR used to confirm chemical shifts and coupling constants consistent with stereochemical assignments.
Chiral HPLC : Employed to determine enantiomeric excess (ee), with typical purity >98% required for pharmaceutical applications.
Polarimetry : Measurement of optical rotation to support enantiomeric purity.
Summary Table of Preparation Methods
| Methodology | Key Features | Advantages | Limitations | Typical Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| Asymmetric Michael Addition | Organocatalysis, Boc protection | High stereoselectivity, mild conditions | Catalyst sensitivity, multi-step | 70–85 | >95 |
| Chiral Precursor Synthesis | Use of D-pyroglutaminol or L-isoleucine derivatives | High stereochemical fidelity | Longer synthetic route | 60–80 | >98 |
| Industrial Continuous Flow | Optimized catalysts, flow reactors | Scalable, reproducible | Requires specialized equipment | 75–90 | >98 |
Research Findings and Innovations
Recent studies emphasize the role of the β-carboxylic acid group in directing stereoselectivity during carbon-carbon bond formation.
Novel amine catalysts have been developed to improve enantioselectivity and reaction rates.
Enantioselective hydrogenation methods have been patented for related pyrrolidine carboxylic acids, suggesting potential adaptation for (3R,5R)-5-methylpyrrolidine-3-carboxylic acid to improve yields and purity under mild conditions.
Continuous flow synthesis is gaining traction for industrial production, offering improved safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: (3R,5R)-5-methylpyrrolidine-3-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(3R,5R)-5-methylpyrrolidine-3-carboxylic acid is a pyrrolidine carboxylic acid derivative with several applications, especially in pharmaceuticals and catalysis .
Basic Information
(3R,5R)-5-methylpyrrolidine-3-carboxylic acid, also known as PubChem CID 11499218, has the molecular formula and a molecular weight of 129.16 g/mol . Its IUPAC name is (3R,5R)-5-methylpyrrolidine-3-carboxylic acid . Other identifiers include the InChI key NJLZXBZFWMPWSO-RFZPGFLSSA-N and SMILES C[C@@H]1CC@HC(=O)O .
Applications
- Catalysis Pyrrolidine carboxylic acid derivatives, including (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, are used as catalysts for molecular transformations . They efficiently catalyze reactions of aldehydes with alpha-imino esters, producing anti-Mannich products with high diastereo- and enantioselectivities . The acid group at the beta-position of the pyrrolidine ring plays a crucial role in carbon-carbon bond formation and in directing anti-selectivity and enantioselectivity .
- Pharmaceuticals Pyrrolidine carboxylic acid derivatives are building blocks in biologically important compounds and have applications in pharmaceutical compositions .
- Synthesis of Derivatives (3R,5R)-5-methylpyrrolidine-3-carboxylic acid is used in the synthesis of 5-substituted 3-pyrrolidine carboxylic acid derivatives . A concise process for preparing these derivatives involves enantioselective Michael reaction with nitroalkanes and carboxylic acid ester substituted derivatives of unsaturated ketones or aldehydes in the presence of amine catalysts . Subsequent cyclization in the presence of reductants allows for the synthesis of 3-pyrrolidine carboxylic acid derivatives under highly-stereoselective, moderate, atom-economic reaction conditions .
Mechanism of Action
The mechanism by which (3R,5R)-5-methylpyrrolidine-3-carboxylic Acid exerts its effects depends on its specific application. In enzyme inhibition, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Stereoisomers and Structural Analogues
- (3S,5R)-5-Methylpyrrolidine-3-carboxylic Acid :
This stereoisomer was initially misassigned but later corrected via crystallographic analysis. The (3S,5R) configuration alters hydrogen-bonding patterns and biological activity compared to the (3R,5R) form, emphasizing the importance of stereochemical precision in drug design . - 5-Amino-3-Methyl-Pyrrolidine-2-carboxylic Acid: Substitution of the carboxylic acid group at position 2 and an amino group at position 5 (vs.
Table 1: Stereochemical and Functional Group Comparisons
Substituted Pyrrolidine Carboxylic Acids
- 5-Oxopyrrolidine-3-carboxylic Acid Derivatives :
The ketone group at position 5 (e.g., 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) introduces conjugation and redox activity, making these derivatives suitable for antioxidative applications . In contrast, the methyl group in the target compound enhances hydrophobicity and steric effects. - (2S,3R,4R,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)pyrrolidine-2-carboxylic Acid :
This polyhydroxylated analog adopts a rigid "envelope" conformation with extensive hydrogen bonding, mimicking carbohydrate structures and inhibiting glycosidases. The target compound lacks hydroxyl groups but shares conformational rigidity .
Pyrrolidine vs. Pyrroline Derivatives
Proline and Related Amino Acids
- Proline: A natural amino acid with a pyrrolidine ring. The target compound’s methyl group at C5 distinguishes it from proline’s carboxylic acid at C2 and secondary amine at C1. Methyl substitution may reduce metabolic degradation compared to proline derivatives .
- Bulgecinine and Alexines: These natural iminosugars share structural motifs with the target compound but feature additional hydroxyl or hydroxymethyl groups, enabling glycosidase inhibition .
Biological Activity
(3R,5R)-5-methylpyrrolidine-3-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring with a methyl group and a carboxylic acid functional group. Its stereochemistry, denoted as (3R,5R), plays a crucial role in its biological interactions.
- Enzyme Interactions : The biological activity of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid is primarily attributed to its ability to interact with specific enzymes. These interactions can modulate enzyme activity, influencing metabolic pathways and cellular processes.
- Receptor Binding : The compound may also bind to various receptors in the body, affecting signaling pathways that are critical for physiological functions. This binding can lead to alterations in cellular responses and potential therapeutic effects .
Biological Activities
The following table summarizes key biological activities associated with (3R,5R)-5-methylpyrrolidine-3-carboxylic acid based on recent studies:
Case Studies
- Antiviral Research : A study explored the antiviral properties of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid against Hepatitis C virus. The compound was found to inhibit viral replication by targeting specific viral enzymes, demonstrating a significant reduction in viral load in treated cell cultures .
- Neuroprotection : In an animal model of neurodegeneration, administration of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid significantly improved cognitive function and reduced neuronal loss. This effect was attributed to its antioxidant properties and ability to modulate inflammatory responses .
- Anti-inflammatory Effects : In a controlled study involving inflammatory bowel disease models, the compound reduced levels of pro-inflammatory cytokines and improved histological scores of intestinal inflammation, suggesting its potential as a therapeutic agent for inflammatory disorders .
Research Findings
Recent research has focused on synthesizing derivatives of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid to enhance its biological activities. Modifications to the pyrrolidine ring have been shown to improve potency against specific targets while maintaining low toxicity profiles.
Synthesis and Derivatives
The synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid typically involves chiral catalysts or enzymatic methods to ensure high enantioselectivity. Recent advancements have introduced novel synthetic routes that allow for the efficient production of this compound along with its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
